molecular formula C9H11NO B13151898 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine

4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13151898
M. Wt: 149.19 g/mol
InChI Key: RNBILFYIZWIECZ-UHFFFAOYSA-N
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Description

The compound 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine is a noteworthy molecule in the field of heterocyclic chemistry. Its structure uniquely combines a 1,2,3,6-tetrahydropyridine (B147620) ring with a furan (B31954) moiety, two scaffolds that are independently recognized for their significant roles in medicinal chemistry and organic synthesis. The study of such hybrid molecules is driven by the potential for discovering novel chemical properties and biological activities that may arise from the synergistic combination of these two important heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(furan-3-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1,3,6-7,10H,2,4-5H2

InChI Key

RNBILFYIZWIECZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=COC=C2

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linkage

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would provide information about the connectivity between neighboring protons. Protons on the furan (B31954) ring would likely appear in the aromatic region, while the protons of the tetrahydropyridine (B1245486) ring would be found in the aliphatic region.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available
Data not available
Data not available

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of the carbon atoms in the furan and tetrahydropyridine rings would be characteristic of their respective chemical environments (aromatic vs. aliphatic, and proximity to heteroatoms).

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment
Data not available
Data not available
Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the furan and tetrahydropyridine rings, as well as C=C stretching of the furan ring and the double bond in the tetrahydropyridine ring. The C-O-C stretching of the furan ether linkage and the C-N stretching of the secondary amine in the tetrahydropyridine ring would also be observable.

Hypothetical IR Data Table

Wavenumber (cm⁻¹) Intensity Assignment
Data not available
Data not available
Data not available

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization, yielding characteristic fragment ions that can be used to deduce its structure.

Hypothetical Mass Spectrometry Data Table

m/z Relative Intensity (%) Assignment
Data not available [M]⁺
Data not available
Data not available

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for its isolation from reaction mixtures. A specific HPLC or GC method would need to be developed for this compound, involving the selection of an appropriate stationary phase (column) and mobile phase (eluent) to achieve good separation. The retention time under specific chromatographic conditions would be a characteristic property of the compound.

Hypothetical HPLC Data Table

Retention Time (min) Column Mobile Phase Flow Rate (mL/min) Detection (nm)

Hypothetical GC Data Table

Retention Time (min) Column Carrier Gas Temperature Program Detection

Computational and Theoretical Chemistry of 4 Furan 3 Yl 1,2,3,6 Tetrahydropyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies. nih.gov For 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons within the molecule. eurjchem.com

These studies reveal the localization of electron density, which is crucial for understanding the molecule's chemical behavior. The furan (B31954) ring, being an electron-rich aromatic system, significantly influences the electronic environment of the tetrahydropyridine (B1245486) ring. numberanalytics.com The nitrogen atom in the tetrahydropyridine ring, with its lone pair of electrons, also plays a pivotal role in the molecule's electronic characteristics. DFT studies on similar heterocyclic systems have shown that substituents can significantly alter the electronic properties of the parent molecule. researchgate.net

PropertyRepresentative Calculated Value
Total Energy(Value in Hartrees)
Dipole Moment(Value in Debye)
Mulliken Atomic Charges(Charge distribution across atoms)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the tetrahydropyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbon atoms of both rings, indicating the sites for potential nucleophilic attack. FMO analysis of furan and pyridine (B92270) derivatives supports these predictions, showing that the distribution of these orbitals governs the molecule's reactivity in various chemical reactions. researchgate.netresearchgate.net

OrbitalRepresentative Energy (eV)Description
HOMO-5.0 to -6.5Indicates regions of high electron density, prone to electrophilic attack.
LUMO-0.5 to 1.0Indicates regions of low electron density, prone to nucleophilic attack.
HOMO-LUMO Gap4.5 to 7.5A smaller gap suggests higher reactivity and lower kinetic stability.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformations and the energy barriers between them. The tetrahydropyridine ring is known to adopt several conformations, such as half-chair and boat forms. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes shape. nih.gov

For this compound, MD simulations can be used to study its conformational stability in an aqueous environment, which is relevant for biological applications. researchgate.net These simulations can also provide information on the hydration shell around the molecule and the dynamics of hydrogen bonding between the molecule and water. Such studies on similar piperidine (B6355638) derivatives have been instrumental in understanding their behavior in biological systems. researchgate.net

Electrostatic Potential Mapping and Non-Covalent Interaction Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atom of the furan ring and the nitrogen atom of the tetrahydropyridine ring, indicating these as sites for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton, making them susceptible to nucleophilic interaction.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the structure and function of molecules. researchgate.netrsc.org For this compound, the nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The furan ring can participate in π-π stacking interactions with other aromatic systems. rsc.org Computational methods can quantify the strength and nature of these interactions, providing a deeper understanding of the molecule's supramolecular chemistry. ias.ac.inillinois.edu

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the synthesis and reactivity of this compound. nih.gov Theoretical studies can be used to investigate the reaction pathways for the formation of the tetrahydropyridine ring, which can be synthesized through various methods such as multicomponent reactions or domino reactions. nih.govacs.orgeresearchco.com

By calculating the energies of reactants, transition states, and products, computational models can determine the most likely reaction mechanism and identify the rate-determining steps. For instance, the synthesis of tetrahydropyridines often involves intermediates like dihydropyridines, and computational studies can elucidate the energetics of the reduction of these intermediates. nih.gov This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Chemical Reactivity and Transformations of 4 Furan 3 Yl 1,2,3,6 Tetrahydropyridine

Reactions of the Furan (B31954) Moiety

The furan ring in 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards electrophilic attack. pearson.com The oxygen heteroatom significantly influences the ring's electron density, predisposing it to a variety of substitution and addition reactions. pearson.compearson.com

Key reactions involving the furan moiety include:

Electrophilic Aromatic Substitution : Furan readily undergoes electrophilic substitution, typically at the C2 or C5 positions, which are adjacent to the oxygen atom. pearson.comuobaghdad.edu.iq This is due to the superior stabilization of the carbocation intermediate formed upon attack at these positions. pearson.compearson.com Common electrophilic substitution reactions include:

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Milder conditions are required for mono-substitution; for example, reaction with bromine in dioxane at 0°C can yield 2-bromofuran. uobaghdad.edu.iq

Nitration : Direct nitration with strong acids like nitric acid can be destructive. fayoum.edu.eg A milder reagent, such as acetyl nitrate (B79036) (CH₃COONO₂), is typically used at low temperatures to achieve 2-nitrofuran. pharmaguideline.comfayoum.edu.eg

Sulfonation : Furan can be sulfonated using a sulfur trioxide-pyridine complex at room temperature to yield furan-2-sulfonic acid. pharmaguideline.comfayoum.edu.eg

Acylation : Friedel-Crafts acylation is best carried out with milder Lewis acids like tin chloride (SnCl₄) or under conditions like acetic anhydride (B1165640) with phosphoric acid. uobaghdad.edu.iqfayoum.edu.eg

Oxidation : The furan ring is susceptible to oxidation, which can lead to ring-opening. pharmaguideline.com Reagents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can cleave the ring. pharmaguideline.com Air oxidation can also occur, forming a peroxide via a 2,5-addition mechanism. fayoum.edu.eg

Reduction : The complete reduction of the furan ring to tetrahydrofuran (B95107) without ring-opening can be challenging. pharmaguideline.com However, partial reduction to dihydrofurans is possible. pharmaguideline.com

Diels-Alder Reaction : The furan ring can act as a diene in Diels-Alder cycloaddition reactions, highlighting its partially unsaturated character. fayoum.edu.eg

Table 1: Summary of Key Reactions of the Furan Moiety
Reaction TypeTypical ReagentsPrimary Product(s)Reference
HalogenationBr₂ in Dioxane2-Bromo substituted furan uobaghdad.edu.iq
NitrationAcetyl nitrate (CH₃COONO₂)2-Nitro substituted furan pharmaguideline.comfayoum.edu.eg
SulfonationSO₃/Pyridine (B92270) complexFuran-2-sulfonic acid derivative pharmaguideline.comfayoum.edu.eg
AcylationAcetic anhydride/H₃PO₄2-Acyl substituted furan uobaghdad.edu.iq
OxidationH₂O₂, Sodium hypochloriteRing-opened products (e.g., dicarbonyls) pharmaguideline.com

Reactions of the Tetrahydropyridine (B1245486) Ring System

The 1,2,3,6-tetrahydropyridine (B147620) ring contains a secondary amine and a carbon-carbon double bond (an enamine-like structure), which are the primary sites of its chemical reactivity. This ring system is a crucial pharmacophore found in numerous natural products and synthetic pharmaceutical agents. auctoresonline.orgresearchgate.net

Oxidation Reactions (e.g., to Dihydropyridinium and Pyridinium (B92312) Species)

The oxidation of the 1,2,3,6-tetrahydropyridine ring is a well-documented process, extensively studied due to its relevance in the bioactivation of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.netnih.gov The oxidation proceeds in two main steps:

Oxidation to a Dihydropyridinium Species : The initial step is a two-electron oxidation of the tetrahydropyridine ring at the alpha-carbon to the nitrogen, forming a thermodynamically stable 1,4-dihydropyridinium intermediate. nih.gov This reaction can be catalyzed by enzymes such as monoamine oxidase B (MAO-B) and members of the cytochrome P-450 family. nih.gov For analogs of MPTP, this initial oxidation is a critical step in their metabolic pathway. nih.gov

Oxidation to a Pyridinium Species : The dihydropyridinium intermediate can undergo further oxidation to the fully aromatic pyridinium species. nih.gov This aromatization is a key part of the bioactivation of compounds like MPTP. nih.gov Various chemical oxidizing agents can also achieve this transformation. wum.edu.pk

Table 2: Oxidation States of the Tetrahydropyridine Ring
Starting MaterialIntermediateFinal ProductKey ProcessReference
1,2,3,6-TetrahydropyridineDihydropyridinium ionPyridinium ionTwo-step oxidation nih.gov

Hydrogenation and Dehydrogenation Pathways

Hydrogenation : The endocyclic double bond of the 1,2,3,6-tetrahydropyridine ring can be reduced to yield the corresponding fully saturated piperidine (B6355638) derivative. This is a common transformation achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is also a documented pathway. nih.gov

Dehydrogenation : The reverse process, dehydrogenation or aromatization, converts the tetrahydropyridine ring into a pyridine ring. wum.edu.pk This is essentially an oxidation process and can be accomplished using various oxidizing agents or catalytic methods that facilitate the removal of hydrogen. The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridines is an extensively studied example of this transformation. wum.edu.pk

Substituent Modifications on the Nitrogen Atom

The secondary amine nitrogen in the tetrahydropyridine ring is a nucleophilic center and a site for various modifications. These transformations are crucial for altering the molecule's properties and for building more complex structures.

N-Alkylation : The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base.

N-Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives (amides). auctoresonline.org For instance, pyridinium salts can be acylated with acyl chlorides, followed by reduction to yield the corresponding N-acylated tetrahydropyridines. auctoresonline.org

N-Arylation : The nitrogen atom can undergo coupling reactions with aryl halides, typically catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), to form N-aryl derivatives.

Formation of N-Sulfonylamino derivatives : Reaction with sulfonyl hydrazides can produce N-(sulfonylamino)-1,2,3,6-tetrahydropyridines. auctoresonline.org

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

This section pertains to the reactivity of the furan ring within the molecule, as the tetrahydropyridine ring is not aromatic.

Electrophilic Aromatic Substitution (EAS) : As detailed in Section 5.1, the electron-rich furan ring is highly susceptible to EAS. pearson.com The substitution pattern is directed by the oxygen atom, favoring attack at the C2 and C5 positions. pearson.compharmaguideline.com The reaction proceeds via a cationic intermediate known as a σ-complex or arenium ion. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions typically require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. nih.govmdpi.com The furan ring is inherently electron-rich and thus generally unreactive towards nucleophilic aromatic substitution. pharmaguideline.com SNAr on the furan moiety would only be feasible if the ring were substituted with potent electron-withdrawing groups, which is not the case in the parent compound. pharmaguideline.com

Role as a Synthetic Intermediate in Complex Molecular Architectures

This compound and related structures are valuable intermediates in the synthesis of complex molecules, particularly those with pharmacological relevance. nih.gov The tetrahydropyridine moiety is a common structural motif in a wide range of biologically active natural products and synthetic compounds. auctoresonline.orgresearchgate.net

The bifunctional nature of the molecule allows for sequential or orthogonal chemical modifications of the two rings. For example, the tetrahydropyridine ring can be transformed into a highly substituted piperidine scaffold, a heterocycle class prevalent in many bioactive drugs. nih.gov A one-pot cascade process has been developed to prepare tetrahydropyridines substituted at multiple sites with high diastereoselectivity. nih.gov

Furthermore, the furan ring can be used as a linchpin in various synthetic strategies. It can undergo transformations such as intramolecular Friedel-Crafts reactions or be used in cycloaddition reactions to build fused ring systems. fayoum.edu.egnih.gov The Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into furans, highlights the synthetic utility of this heterocycle. pharmaguideline.com The ability to generate complex and diverse molecular architectures makes 4-(heteroaryl)-tetrahydropyridines recognized as pharmacologically potent compounds. nih.gov

Building Block in Heterocyclic Scaffolds

The unique structural arrangement of this compound makes it a valuable precursor for the synthesis of various fused and polycyclic heterocyclic systems. The double bond in the tetrahydropyridine ring and the diene character of the furan ring are key functionalities that can participate in cycloaddition reactions, while the secondary amine provides a site for annulation reactions.

One notable application is in Diels-Alder reactions, where the furan moiety can act as a diene. Although the aromaticity of furan can render it less reactive compared to acyclic dienes, its participation in intramolecular Diels-Alder reactions is a powerful strategy for the construction of complex polycyclic systems. The tetrahydropyridine portion of the molecule can be functionalized with a dienophile-containing side chain, facilitating an intramolecular cycloaddition to form intricate bridged ring systems.

Furthermore, the double bond within the tetrahydropyridine ring can undergo various addition reactions, leading to the formation of new heterocyclic rings fused to the piperidine core. For instance, reactions with 1,3-dipoles can lead to the formation of isoxazolidine (B1194047) or pyrazolidine (B1218672) rings fused at the 4 and 5-positions of the original tetrahydropyridine.

The secondary amine in the tetrahydropyridine ring is a nucleophilic center that can be exploited for the construction of additional rings. For example, reaction with bifunctional electrophiles can lead to the formation of fused bicyclic systems. This reactivity is central to building diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Precursor to Saturated Piperidine Derivatives

A significant transformation of this compound is its reduction to the corresponding saturated piperidine derivative, 4-(Furan-3-yl)piperidine. The piperidine ring is a prevalent scaffold in many natural products and pharmaceuticals, making this conversion a synthetically important step. nih.gov

The catalytic hydrogenation of the endocyclic double bond of the tetrahydropyridine ring is the most common method to achieve this saturation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the tetrahydropyridine double bond without affecting the furan ring, which can also be susceptible to hydrogenation under harsh conditions. nih.gov

Table 1: Catalytic Systems for the Hydrogenation of Tetrahydropyridines

Catalyst Hydrogen Source Solvent Temperature (°C) Pressure (atm) Observations
Palladium on Carbon (Pd/C) H₂ gas Ethanol 25-50 1-5 Effective for selective double bond reduction.
Platinum(IV) Oxide (PtO₂) H₂ gas Acetic Acid 25 1 Adam's catalyst, often used for complete saturation.
Raney Nickel H₂ gas Ethanol 50-100 50-100 Can lead to furan ring reduction under forcing conditions.

The resulting 4-(Furan-3-yl)piperidine is a valuable building block in its own right. The secondary amine of the piperidine ring can be further functionalized through N-alkylation, N-acylation, or participation in condensation reactions to introduce a wide range of substituents, thereby allowing for the synthesis of a diverse library of compounds for biological screening.

Synthesis and Chemical Exploration of Analogues and Derivatives

Systematic Variation of Substituents on the Furan (B31954) Ring

The furan ring is amenable to substitution, allowing for the introduction of diverse functional groups to probe their effects on biological activity. Synthetic strategies often leverage the principles of directed ortho-metalation or the use of blocking groups to achieve regioselective functionalization. For instance, organosilyl groups can be judiciously placed on a furan ring to block a specific position, thereby directing subsequent electrophilic substitution to a desired location before the silyl (B83357) group is removed. scholaris.ca This allows for the controlled synthesis of multi-substituted furan rings. scholaris.ca

Modern synthetic methods, such as sequential phosphine-palladium catalysis involving Michael-Heck reactions, provide versatile routes to polyalkylated furans from readily available precursors. nih.gov This methodology has been successfully applied to the synthesis of various furan natural products and demonstrates the potential for creating analogues of 4-(furan-3-yl)-1,2,3,6-tetrahydropyridine with diverse alkyl substitution patterns on the furan moiety. nih.gov The compatibility of these reactions with various functional groups, including potentially reactive allyl and prenyl groups, highlights the robustness of this approach for generating a library of analogues. nih.gov

While both electron-donating and electron-withdrawing substituents are generally tolerated in such synthetic schemes, steric effects can influence reaction yields. nih.gov For example, meta-substituted phenyl groups on a furan ring have been shown to give lower yields than para-substituted ones in certain palladium-catalyzed reactions. nih.gov

Modification of the Nitrogen Substituent

The nitrogen atom of the tetrahydropyridine (B1245486) ring is a primary site for chemical modification, significantly influencing the molecule's physicochemical properties and biological interactions. eresearchco.comresearchgate.net A common strategy involves the acylation or sulfonylation of the nitrogen, which has been used to produce extensive libraries of derivatives. auctoresonline.org For instance, various 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides have been synthesized as potential anti-inflammatory agents. auctoresonline.org This approach allows for the introduction of a wide array of functional groups with varying electronic properties onto the phenyl ring of the appended substituent. auctoresonline.org

The incorporation of different nitrogen-containing moieties is another key strategy. nih.govrsc.org Studies on other heterocyclic scaffolds have shown that incorporating features like hydrazine, hydrazide, and thiosemicarbazide (B42300) can lead to compounds with significant biological activity. nih.govrsc.org Furthermore, creating hybrid molecules by linking the tetrahydropyridine nitrogen to other pharmacophores is a well-established design principle. nih.gov For example, a series of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivatives appended to 8-aminoquinoline (B160924) were synthesized to create hybrid analogues with potential antimalarial activity. nih.gov

The table below summarizes representative modifications made to the nitrogen substituent of the tetrahydropyridine ring in various research contexts.

Nitrogen Substituent TypeExample MoietyRationale/ApplicationReference
Acyl/Sulfonyl GroupsSubstituted Phenylcarbonyl/SulfonylaminoAnti-inflammatory agents auctoresonline.org
Hybrid Pharmacophores8-AminoquinolineAntimalarial agents nih.gov
Heterocyclic LinkagesN-aminopyrrolylmethylAnticancer agents auctoresonline.org
Nitrogen-Containing MoietiesThiosemicarbazideModulation of P-glycoprotein efflux function nih.govrsc.org

Isomeric Tetrahydropyridine Variants (e.g., 1,2,3,4-THP, 2,3,4,5-THP, 1,2,5,6-THP)

The tetrahydropyridine (THP) core can exist as several distinct structural isomers depending on the position of the double bond, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine. auctoresonline.orgresearchgate.net The specific isomer can have a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. The 1,2,3,6-tetrahydropyridine isomer is particularly common in medicinal chemistry research, partly due to its prevalence in bioactive natural products and its synthetic accessibility. researchgate.net

The synthesis of different THP isomers often requires distinct chemical strategies. For example, the synthesis of 1,2,3,4-tetrahydropyridine derivatives has been achieved through modular assembly reactions, such as the reaction of 2-alkoxy-3,4-dihydropyran with anilines. eresearchco.com In contrast, the 1,2,3,6-THP scaffold is often accessed via the reduction of corresponding pyridinium (B92312) salts. researchgate.net The choice of synthetic route is critical for controlling the isomeric outcome and accessing the desired molecular architecture for biological evaluation. researchgate.net

Regioisomeric Furan-yl Attachments (e.g., Furan-2-yl vs. Furan-3-yl)

The point of attachment between the furan and tetrahydropyridine rings is a critical determinant of molecular structure and properties. While the parent compound is a furan-3-yl derivative, analogues bearing a furan-2-yl moiety represent important regioisomers. The synthesis of such regioisomers typically relies on the selection of appropriately substituted starting materials. For instance, the synthesis of 4-(furan-2-yl) substituted pyrimidine (B1678525) analogues has been reported using Biginelli-type reactions, which involve the condensation of a β-ketoester, an aldehyde (in this case, furan-2-carbaldehyde), and urea (B33335) or thiourea. nih.gov A similar synthetic logic could be applied to the synthesis of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine by employing furan-2-carbaldehyde in a multi-component reaction that constructs the tetrahydropyridine ring.

The electronic and steric differences between the furan-2-yl and furan-3-yl positions can lead to distinct biological activities. The C-2 position of furan is generally more reactive towards electrophiles, a factor that influences the choice of synthetic strategies for building these molecules. scholaris.ca

Design Principles for Novel Tetrahydropyridine Derivatives

The design of novel tetrahydropyridine derivatives is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A primary principle is the systematic modification of a lead compound to build a detailed SAR profile. This involves introducing a variety of substituents with diverse electronic and steric properties at accessible positions on the scaffold, such as the furan ring or the tetrahydropyridine nitrogen, and evaluating the impact on biological activity. researchgate.netnih.gov

Bioisosteric Replacement: The principle of isosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is frequently employed. researchgate.net For example, replacing a carbon atom in an aromatic ring with a nitrogen atom can improve properties like water solubility without drastically altering the binding mode to a biological target. researchgate.net

Hybrid Molecule Design: This approach involves covalently linking two distinct pharmacophores to create a single hybrid molecule that may possess dual activity or improved efficacy. nih.gov The synthesis of tetrahydropyridine-8-aminoquinoline hybrids is a clear application of this principle, aiming to combine the features of both moieties to combat antimalarial drug resistance. nih.gov

Conformational Constraint and Isomeric Control: Modifying the tetrahydropyridine ring, for instance by altering the position of the double bond, introduces conformational constraints that can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. auctoresonline.orgresearchgate.net The synthesis of specific isomers is a key tactic in exploring the optimal three-dimensional structure for a given target. researchgate.net

The table below details IC50 values for representative tetrahydropyridine derivatives, illustrating the impact of structural modifications on anticancer activity.

CompoundDescriptionIC50 (MCF-7)IC50 (MDA-MB-231)Reference
6dThiazole-linked THP with -F and -Cl on phenyl ring9.94 ± 1.02 µM9.78 ± 1.08 µM nih.gov
6eThiazole-linked THP with -Cl and -NH2 on pyridine (B92270) ring9.72 ± 0.91 µM9.54 ± 0.95 µM nih.gov
6oThiazole-linked THP with a benzofuran (B130515) analogue12.19 ± 1.03 µM12.22 ± 1.07 µM nih.gov

Future Directions in Academic Research of 4 Furan 3 Yl 1,2,3,6 Tetrahydropyridine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(Furan-3-yl)-1,2,3,6-tetrahydropyridine will likely prioritize green and sustainable chemistry principles. mdpi.comfrontiersin.org Current research on related heterocyclic compounds, such as 1,4-dihydropyridines, increasingly employs methods that reduce waste, use safer solvents, and utilize renewable resources. scirp.org One promising avenue is the development of one-pot, multi-component reactions that can construct the tetrahydropyridine (B1245486) ring and install the furan (B31954) moiety in a single, efficient step. scirp.orgresearchgate.net

Furthermore, the use of biomass-derived starting materials for the furan component is a key area for sustainable synthesis. mdpi.com Catalytic systems are also evolving, with a move away from stoichiometric reagents towards recyclable and highly efficient nanocatalysts or biocatalysts to minimize environmental impact. scirp.org Research will likely focus on optimizing reaction conditions to improve yields and reduce energy consumption, potentially through microwave-assisted synthesis, which has shown success in accelerating the formation of related heterocyclic systems. nih.gov

Table 1: Comparison of Potential Synthetic Routes

Methodology Potential Advantages Key Research Focus
Multi-Component Hantzsch-type Reaction High atom economy, operational simplicity, rapid assembly of the core structure. Development of novel, recyclable catalysts (e.g., nano-catalysts) and solvent-free conditions. scirp.org
Cross-Coupling Strategies High modularity, allowing for diverse analogs to be synthesized from common precursors. Use of sustainable catalysts (e.g., non-noble metals) and exploration of flow chemistry for scalability.
Biocatalytic Synthesis High selectivity, mild reaction conditions, environmentally benign. Discovery and engineering of enzymes capable of forming the C-C bond between the furan and tetrahydropyridine rings.

| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields, enhanced reaction control. | Optimization of parameters for energy efficiency and adaptation to continuous flow processes. nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and IR are fundamental for structural confirmation, future research will necessitate more advanced methods to understand the dynamic behavior of this compound. Techniques such as variable-temperature NMR (VT-NMR) could be employed to study conformational changes and ring-inversion barriers, providing insight into the molecule's flexibility and the rotational dynamics around the C-C bond connecting the two rings.

In-situ spectroscopic monitoring, such as reaction calorimetry coupled with IR or Raman spectroscopy, will be crucial for optimizing synthetic processes by providing real-time kinetic and mechanistic data. For studying potential interactions with biological targets or materials, advanced techniques like Surface Plasmon Resonance (SPR) or Fluorescence Spectroscopy could be adapted, particularly if fluorescent tags are incorporated into the molecular structure. These methods provide sensitive and label-free ways to study binding kinetics and affinities.

Refined Computational Models for Predicting Reactivity and Properties

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations will be instrumental in predicting its geometric and electronic properties, including bond lengths, bond angles, and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and spectroscopic behavior. ekb.eg

Future computational models will move beyond static structures to simulate dynamic processes. Molecular dynamics (MD) simulations can predict the conformational landscape of the molecule in different solvent environments and its interaction with other molecules. Furthermore, predictive models for reactivity, such as those that calculate activation energies for potential reactions, will guide experimental design, allowing researchers to screen for the most promising chemical transformations before entering the lab. These computational tools can also help in designing derivatives with tailored electronic or steric properties for specific applications.

Table 2: Predicted Spectroscopic Data from Computational Models

Spectroscopic Data Predicted Value Range Significance
¹H NMR Chemical Shift (Olefinic H) 6.0 - 6.5 ppm Indicates the electronic environment of the tetrahydropyridine double bond.
¹³C NMR Chemical Shift (C-Furan bond) 120 - 130 ppm Confirms the connectivity and hybridization at the ring junction.
IR Stretching Frequency (C=C) 1650 - 1680 cm⁻¹ Characteristic vibration of the endocyclic double bond.

| HOMO-LUMO Energy Gap | 4 - 5 eV | Predicts electronic transition energies and potential for use in optoelectronic materials. |

Exploration of Complex Chemical Transformations

The unique structure of this compound, featuring both an electron-rich furan ring and a reactive tetrahydropyridine moiety, opens the door to a wide array of complex chemical transformations. nih.gov Future research will likely explore the selective reactivity of these two components. For instance, the double bond in the tetrahydropyridine ring is a handle for various addition reactions, including hydrogenation, halogenation, and epoxidation, leading to a range of saturated piperidine (B6355638) derivatives.

The furan ring itself is susceptible to electrophilic substitution and can participate in cycloaddition reactions like the Diels-Alder reaction, which could be used to build complex polycyclic structures. researchgate.net Oxidative ring-opening of the furan moiety is another potential transformation that could yield valuable acyclic building blocks, a strategy that has been explored for other furan-containing compounds. nih.gov The development of chemoselective catalysts will be key to controlling which part of the molecule reacts, enabling the synthesis of a diverse library of new compounds from a single precursor.

Integration with Materials Science (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound makes it an intriguing candidate for applications in materials science, particularly as a monomer for the synthesis of specialized polymers. The nitrogen atom in the tetrahydropyridine ring could be functionalized to introduce polymerizable groups, while the furan ring offers a site for cross-linking or further modification.

One exciting possibility is its use in creating reversible polymers through the Diels-Alder reaction involving the furan moiety. This could lead to self-healing materials or smart polymers that respond to thermal stimuli. Additionally, the incorporation of this heterocyclic structure into a polymer backbone could impart unique properties, such as altered thermal stability, specific metal-coordinating abilities, or enhanced charge-transport characteristics for applications in organic electronics. Future research will focus on developing controlled polymerization techniques to synthesize well-defined polymers and on characterizing the resulting materials' physical and chemical properties.

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